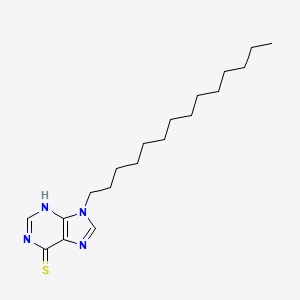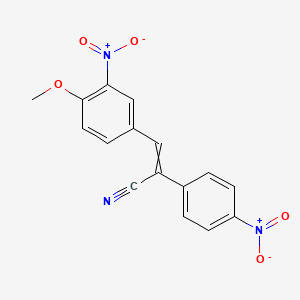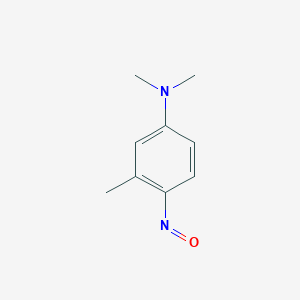![molecular formula C16H13BrN2O3 B14004468 5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione CAS No. 65417-07-4](/img/structure/B14004468.png)
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetracyclic framework with bromine and hydroxyl functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the bromine or hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxy-3,8-diazatetracyclo[88003,8012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione involves its interaction with specific molecular targets and pathways The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione
- 5-Bromo-6-hydroxyhexahydro isobenzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 5-Bromo-6-hydroxy-3,8-diazatetracyclo[88003,8012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione stands out due to its unique tetracyclic structure and the presence of both bromine and hydroxyl functional groups
Properties
CAS No. |
65417-07-4 |
|---|---|
Molecular Formula |
C16H13BrN2O3 |
Molecular Weight |
361.19 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-7-18-15(21)11-5-9-3-1-2-4-10(9)6-12(11)16(22)19(18)8-14(13)20/h1-6,13-14,20H,7-8H2 |
InChI Key |
DFYPZEXLPPEIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)

![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)



